molecular formula C10H15BrFNO B14760345 alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide CAS No. 349-26-8

alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide

Cat. No.: B14760345
CAS No.: 349-26-8
M. Wt: 264.13 g/mol
InChI Key: FNAHAEHCBKHAMT-UHFFFAOYSA-N
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Description

Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is a chemical compound with the molecular formula C10H14FNO.BrH and a molecular weight of 264.17 g/mol . This compound is known for its unique structure, which includes a fluorine atom attached to a benzyl alcohol moiety, along with an ethylaminomethyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide typically involves the reaction of 3-fluorobenzyl alcohol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols .

Scientific Research Applications

Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

349-26-8

Molecular Formula

C10H15BrFNO

Molecular Weight

264.13 g/mol

IUPAC Name

2-(ethylamino)-1-(3-fluorophenyl)ethanol;hydrobromide

InChI

InChI=1S/C10H14FNO.BrH/c1-2-12-7-10(13)8-4-3-5-9(11)6-8;/h3-6,10,12-13H,2,7H2,1H3;1H

InChI Key

FNAHAEHCBKHAMT-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC(=CC=C1)F)O.Br

Origin of Product

United States

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